molecular formula C24H16ClN5O B2466967 N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide CAS No. 1808369-85-8

N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide

Cat. No.: B2466967
CAS No.: 1808369-85-8
M. Wt: 425.88
InChI Key: JTPSRNCHVTZHJG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide is a useful research compound. Its molecular formula is C24H16ClN5O and its molecular weight is 425.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of diverse heterocyclic structures, demonstrating its versatility as a building block in organic chemistry. For instance, research has shown its involvement in preparing pyrazolo[3,4-b]pyridine derivatives, showcasing its utility in constructing complex molecules with potential biological activities (Quiroga et al., 1999). Furthermore, studies on enaminones, closely related to the chemical structure of interest, highlight their importance in generating nicotinic acid and thienopyridine derivatives, underscoring the role of such compounds in heterocyclic synthesis (Abdel-Khalik et al., 2004).

Material Science Applications

Research into polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, derived from monomers related to our compound of interest, has revealed applications in material science. These polymers exhibit high thermal stability and solubility in organic solvents, making them valuable for various industrial applications (Kim et al., 2016).

Antimicrobial and Antiproliferative Activities

Compounds structurally similar to N-(2-chlorophenyl)-2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These studies provide insights into the potential of such molecules in developing new therapeutic agents. For example, novel heterocycles with trimethoxyphenyl scaffolds, analogous to Combretastatin and related to the compound , have shown promising anticancer activities (Ali et al., 2017).

Molecular Docking and Computational Studies

The compound's analogs have been subjects of molecular docking and computational studies to understand their interactions with biological targets. These investigations help in identifying the binding efficiencies and potential biological activities of such molecules, paving the way for the development of new drugs with improved efficacy and selectivity (Fahim et al., 2021).

Mechanism of Action

Target of Action

Similar compounds have been studied for their significant electro-optic properties . These compounds are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound’s interaction with its targets is facilitated by its delocalized π-electrons attached to donor and acceptor groups, which provide easy charge transfer for first-order polarizability . This transfer of charge carriers through donor and acceptor groups may also provide a strong interaction between molecules, leading to modification in structure and large nonlinear optical coefficients .

Biochemical Pathways

The compound’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .

Result of Action

The result of the compound’s action is observed in its significant electro-optic properties. The compound’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies . The static and dynamic polarizability of the compound are found to be many-fold higher than that of urea . The second and third harmonic generation values of the compound are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-cyano-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN5O/c25-21-10-4-5-11-22(21)28-24(31)18(14-26)13-19-16-30(20-8-2-1-3-9-20)29-23(19)17-7-6-12-27-15-17/h1-13,15-16H,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPSRNCHVTZHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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